molecular formula C7H6BrF3N2 B1444640 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1256811-19-4

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1444640
CAS No.: 1256811-19-4
M. Wt: 255.03 g/mol
InChI Key: QRXFYWNKCQRQMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound possesses a systematic nomenclature that precisely describes its molecular architecture according to International Union of Pure and Applied Chemistry conventions. The molecule is characterized by the molecular formula C₇H₆BrF₃N₂ and exhibits a molecular weight of 255.03 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1256811-19-4, which serves as its unique identifier in chemical databases worldwide.

The structural identification of this compound reveals a pyridine ring system as the central core, with specific substitutions at defined positions that determine its chemical behavior and properties. The pyridine nitrogen occupies position 1 of the six-membered aromatic ring, while the amino group bearing a methyl substituent is located at position 2. The bromine atom is positioned at carbon 3, creating a halogen substitution that significantly influences the electronic properties of the aromatic system. At position 5, a trifluoromethyl group (-CF₃) provides substantial electron-withdrawing character to the molecule.

The Simplified Molecular Input Line Entry System notation for this compound is recorded as FC(C1=CN=C(NC)C(Br)=C1)(F)F, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier key QRXFYWNKCQRQMN-UHFFFAOYSA-N serves as an additional structural identifier that facilitates database searches and structural comparisons. The compound has been documented in the PubChem database with the Compound Identification Number 67981323, indicating its recognition and cataloging in major chemical information systems.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₇H₆BrF₃N₂
Molecular Weight 255.03 g/mol
Chemical Abstracts Service Number 1256811-19-4
PubChem Compound Identification 67981323
International Chemical Identifier Key QRXFYWNKCQRQMN-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System FC(C1=CN=C(NC)C(Br)=C1)(F)F

The stereochemical considerations of this compound involve the planar aromatic pyridine ring system, which constrains the spatial arrangement of the substituents. The trifluoromethyl group at position 5 exhibits tetrahedral geometry around the carbon atom, with the three fluorine atoms positioned to minimize steric interactions. The methylamino substituent at position 2 can adopt various conformations depending on hydrogen bonding interactions and electronic effects from neighboring substituents.

Database records indicate that this compound was first created in chemical information systems on November 30, 2012, with the most recent modifications occurring on May 24, 2025, suggesting ongoing research interest and potential new applications or synthetic developments. The systematic nomenclature and structural identification provide the foundation for understanding the compound's chemical behavior, reactivity patterns, and potential applications in various fields of chemistry and materials science.

Historical Context in Heterocyclic Chemistry Research

The historical development of this compound is intimately connected to the broader evolution of trifluoromethylpyridine chemistry, which represents a significant milestone in fluorinated heterocyclic compound research. The foundational work in trifluoromethylpyridine synthesis can be traced back to 1947, when researchers first reported the introduction of trifluoromethyl groups into pyridine ring systems using synthetic procedures that involved chlorination and fluorination of picoline precursors. This pioneering work established the fundamental principles for creating fluorinated pyridine derivatives that would later evolve into the sophisticated compounds available today.

The historical trajectory of trifluoromethylpyridine research gained substantial momentum following the development of economically feasible synthesis processes in the early 1980s, which enabled the large-scale production of various trifluoromethylpyridine intermediates from 3-picoline starting materials. Research and development activities involving trifluoromethylpyridine derivatives demonstrated rapid and consistent growth from 1980 to 2019, as documented through comprehensive database analysis of scientific papers and patents in the field. This sustained research interest reflects the recognition of trifluoromethylpyridine compounds as valuable building blocks for pharmaceutical and agrochemical applications.

The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has encompassed three primary approaches that have shaped the field: chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using specialized trifluoromethyl reagents. The chlorine-fluorine exchange method became particularly significant for industrial applications, with vapor-phase fluorination processes being developed to enable large-scale production of key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine.

Table 2: Historical Milestones in Trifluoromethylpyridine Chemistry Development

Year Milestone Significance Reference
1898 First trifluoromethyl aromatic synthesis Benzotrichloride treatment with antimony trifluoride
1947 First trifluoromethylpyridine synthesis Introduction of CF₃ groups into pyridine rings
Early 1980s Economic synthesis processes Large-scale production from 3-picoline
1980-2019 Sustained research growth Consistent increase in scientific publications
2012 Database cataloging First PubChem entry for target compound

The patent literature reveals significant industrial interest in efficient preparation methods for trifluoromethylpyridine compounds, with particular emphasis on liquid-phase halogen exchange reactions that offer advantages over traditional vapor-phase processes. The development of liquid-phase fluorination methods using hydrogen fluoride in the presence of metal halide catalysts represented a substantial improvement in reaction selectivity and energy efficiency compared to high-temperature vapor-phase alternatives. These technological advances enabled the practical synthesis of complex trifluoromethylpyridine derivatives with multiple substituents, including brominated and methylamino functionalities.

The historical context of heterocyclic chemistry research demonstrates that compounds like this compound represent the culmination of decades of methodological development and synthetic innovation. The combination of halogen substitution, methylamino functionality, and trifluoromethyl incorporation reflects the sophisticated synthetic capabilities that have emerged from systematic research in fluorinated heterocyclic chemistry. The documentation of this specific compound in major chemical databases beginning in 2012 indicates its emergence as a compound of particular research interest, likely driven by applications in pharmaceutical or agrochemical development programs.

Contemporary research in trifluoromethylpyridine chemistry continues to build upon these historical foundations, with particular emphasis on developing new synthetic methods, exploring novel applications, and understanding the unique physicochemical properties that arise from the combination of fluorine-containing substituents with nitrogen-containing heterocyclic frameworks. The historical progression from basic trifluoromethylpyridine synthesis to complex multi-substituted derivatives like this compound illustrates the dynamic nature of heterocyclic chemistry research and its continued evolution toward increasingly sophisticated molecular architectures.

Properties

IUPAC Name

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFYWNKCQRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine Precursors

A relevant synthetic precedent is the preparation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , which shares structural similarity with the target compound. According to patent CN109232399B, the synthesis involves:

  • Reacting diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) at low temperature (0°C), followed by stirring at room temperature for 16-24 hours.
  • Subsequent extraction and purification yield a dimethyl malonate intermediate.
  • The overall process is a four-step reaction with a total yield of about 31.1%, noted for simplicity, low cost, and scalability.

This approach highlights the use of substituted nitropyridines as starting materials, which can be transformed into bromo-substituted trifluoromethyl pyridines through nucleophilic substitution and bromination steps.

Amination and N-Methylation at the 2-Position

For introducing the N-methyl amine at the 2-position, literature suggests:

  • Using 2-aminopyridine derivatives as starting points, followed by methylation of the amino group.
  • Coupling reactions involving 2-aminopyridines and methylating agents or reductive amination protocols.
  • For example, in related compounds, 2-amino-3-chloro-5-trifluoromethylpyridine derivatives have been synthesized via coupling with amines using thiocarbonyldiimidazole or phenoxycarbonyl chloride as activating agents.

While direct methylation of the amine can be achieved using methyl iodide or formaldehyde-based reductive methylation, the exact method for this compound is often integrated into multi-step sequences involving protection and deprotection.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyridine ring is critical. Approaches include:

  • Electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • Starting from 3-bromo-substituted pyridine intermediates, which can be prepared by halogen exchange or direct bromination of suitable precursors.
  • For instance, bromination of 2-methoxy-5-fluoropyridine derivatives has been achieved using bromination reagents under mild conditions to yield 3-bromo-2-methoxy-5-fluoropyridine.

Representative Synthetic Route (Hypothetical Consolidation)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nucleophilic substitution Diethyl malonate, NaH, 2-chloro-3-trifluoromethyl-5-nitropyridine, THF, 0°C to RT, 16-24 h 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)dimethyl malonate ~140% (crude) Intermediate for pyridine ring construction
2 Reduction and bromination Reduction of nitro to amine, bromination with NBS or Br2 3-bromo-5-(trifluoromethyl)pyridin-2-amine Variable Bromination selective at 3-position
3 N-Methylation Methyl iodide or formaldehyde + reducing agent (NaBH3CN) This compound Moderate Methylation of amino group

Detailed Research Findings and Analysis

  • The synthesis of trifluoromethyl-substituted pyridines often begins with halogenated nitropyridines, which are versatile intermediates for further functionalization.
  • The total yield of multi-step synthesis can be optimized by controlling stoichiometry, reaction temperature, and purification methods.
  • Amination and methylation steps require careful selection of conditions to avoid over-alkylation or side reactions.
  • Bromination is typically regioselective due to electronic effects of the trifluoromethyl and amino substituents, which direct electrophilic substitution to the 3-position.
  • Spectroscopic data (NMR, HRMS) confirm the structure and purity of intermediates and final products, essential for quality control in synthesis.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Advantages Limitations
Trifluoromethylation Starting from trifluoromethyl-substituted nitropyridines Diethyl malonate, NaH, THF, 0°C to RT High regioselectivity, scalable Multi-step, moderate overall yield
Bromination Electrophilic bromination at 3-position NBS or Br2, controlled temperature Selective bromination Requires careful control to avoid polybromination
Amination & N-methylation Coupling with amines and methylation of amino group Methyl iodide, reductive methylation agents Efficient amine functionalization Possible side reactions if conditions not optimized

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-methyl-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

Agrochemical Applications

The primary application of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine lies in the agrochemical sector, particularly in crop protection. Trifluoromethylpyridine derivatives are known for their efficacy against various pests and diseases affecting crops.

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine Derivatives

Product NameActive IngredientApplication AreaMarket Status
Fluazifop-butyl2,3-Dichloro-5-(trifluoromethyl)pyridineHerbicideCommercially Available
Bimiralisib2-Amino-4-(trifluoromethyl)pyridineAnti-cancer agentPhase II Clinical Trials
Icenticaftor5-Bromo-2-methoxy-3-(trifluoromethyl)pyridineCystic fibrosis treatmentUnder Development

Fluazifop-butyl was one of the first derivatives to gain market approval, demonstrating the potential of trifluoromethylpyridines in developing effective agrochemicals . Additionally, research indicates that the fluorine atom's unique physicochemical properties contribute significantly to the biological activities observed in these compounds .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in synthesizing various therapeutic agents. Its derivatives have been linked to several promising drug candidates targeting diseases such as cancer and chronic obstructive pulmonary disease.

Case Study: Bimiralisib (PQR309)

Bimiralisib is a phosphoinositide 3-kinase inhibitor developed for cancer treatment. It utilizes intermediates derived from trifluoromethylpyridines, including the compound . The structural optimization of these compounds has led to their selection for clinical trials due to their balanced targeting of mTOR kinase .

Functional Materials

The unique properties of trifluoromethylpyridines extend beyond agrochemicals and pharmaceuticals into functional materials. Research has shown that these compounds can be utilized in synthesizing advanced materials with specific electronic and optical properties.

Table 2: Functional Materials Derived from Trifluoromethylpyridine Derivatives

Material TypeApplication AreaExample Compound
Conductive PolymersElectronicsBis(5-(trifluoromethyl)pyridin-2-yl)amine
CatalystsOrganic SynthesisPalladium complexes with trifluoromethylpyridines

These materials are being explored for their potential applications in electronics and catalysis, showcasing the versatility of trifluoromethylpyridine derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, altering its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations: Halogens and Functional Groups

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine Br (3), N-Me (2), CF₃ (5) C₇H₆BrF₃N₂ 255.04 1256811-19-4 Kinase inhibitors, antitrypanosomal intermediates
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5) C₆H₄ClF₃N₂ 206.56 1361852-29-0 Versatile building block for agrochemicals
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine Br (3), OCF₃ (6) C₆H₄BrF₃N₂O 271.01 1361825-47-9 Enhanced solubility due to -OCF₃
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine Br (6), OCF₃ (3) C₆H₄BrF₃N₂O 271.01 61494-55-1 Positional isomer effects on reactivity
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), CF₃ (5) C₆H₄IF₃N₂ 292.01 N/A Radiolabeling applications
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6) C₆H₃BrClF₃N₂ 275.45 2137028-35-2 Dual halogenation enhances electrophilicity
Key Observations:

Halogen Effects: Bromine vs. Iodine Substitution: The iodo analog (3-iodo-5-CF₃) is heavier (MW 292.01) and used in radiolabeling due to iodine’s isotopic versatility .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) :

  • -CF₃ : Enhances lipophilicity and metabolic stability .
  • -OCF₃ : Introduces hydrogen-bonding capability, improving aqueous solubility but reducing membrane permeability .

Positional Isomerism :

  • Moving Br from position 3 to 6 (e.g., 6-bromo-3-OCF₃) shifts electronic effects, altering reactivity in cross-coupling reactions .
Key Findings:
  • Dual Halogenation : Compounds like 3-bromo-5-chloro-6-CF₃-pyridin-2-amine exhibit enhanced electrophilicity, enabling sequential functionalization .

Commercial and Industrial Relevance

  • Suppliers : The primary compound is supplied by PharmaBlock Sciences and others, with catalog numbers (e.g., PB97662 for analogs) .
  • Cost Considerations : Iodo derivatives (e.g., 3-iodo-5-CF₃) are significantly costlier ($400/g) due to rare-earth catalysts in synthesis .

Biological Activity

3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances lipophilicity, which can improve the compound's metabolic stability and bioavailability. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C_7H_6BrF_3N
  • Molecular Weight : 241.03 g/mol

The biological activity of this compound primarily arises from its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to bind effectively to its targets. Key interactions include:

  • Cytochrome P450 Enzymes : This compound has been shown to inhibit cytochrome P450 enzymes, which are vital for drug metabolism and the activation of various biochemical pathways.
  • MAPK/ERK Signaling Pathway : It modulates this pathway, influencing cell growth and differentiation.

Anticancer Activity

This compound has demonstrated significant anticancer properties:

  • Cell Proliferation Inhibition : Studies indicate that it exhibits strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .
  • Selectivity : The compound shows a favorable selectivity index, affecting cancer cells more than non-cancerous cells (e.g., MCF10A) by nearly 20-fold .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Chlamydia Inhibition : It has shown selective activity against Chlamydia species, outperforming some traditional antibiotics .
  • Antibacterial Properties : Preliminary investigations suggest potential efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Anticancer Efficacy in Vivo

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to control groups. The treatment regimen lasted for 30 days and demonstrated a marked reduction in metastatic nodules, indicating its potential as an effective therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Effectiveness

In vitro assays revealed that derivatives of this compound exhibited higher activity against Chlamydia than spectinomycin, suggesting that the trifluoromethyl group enhances biological activity. The structure–activity relationship (SAR) studies confirmed that modifications to the trifluoromethyl substituent significantly impact efficacy against bacterial pathogens .

Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders and inflammatory diseases. Its ability to interact with specific proteins makes it a valuable probe in biological research.

Agrochemicals

Due to its biological activity, it is also explored for use in developing pesticides and herbicides, disrupting biological pathways in pests effectively.

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 ValueNotes
AnticancerMDA-MB-231 Cell Line0.126 μMStrong selective inhibition over non-cancer cells
AntimicrobialChlamydia spp.Not specifiedSuperior activity compared to standard antibiotics
AntibacterialMRSANot specifiedPotential efficacy against resistant strains

Q & A

Q. Table 1: Optimization of Methylation Conditions

ConditionYield (%)Purity (%)
NaH, DMF, 60°C7295
K₂CO₃, DMSO, 80°C6590
No base, MeOH, reflux<1070

Basic: How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Answer:
Combined spectroscopic and crystallographic methods are critical:

  • X-ray Diffraction (XRD) : Resolves regiochemistry of substituents (e.g., bromine at position 3 vs. 4). A study on 3-chloro-5-(trifluoromethyl)pyridin-2-amine confirmed substituent positions via XRD, showing bond lengths consistent with halogen and CF₃ groups .
  • ¹H/¹³C NMR : The deshielding effect of the trifluoromethyl group (~δ 120–125 ppm in ¹³C NMR) and coupling patterns of aromatic protons distinguish substitution patterns.
  • Elemental Analysis : Validates stoichiometry, particularly for bromine content (theoretical Br% = 21.4).

Basic: What are the reactivity trends of the bromine and trifluoromethyl substituents in cross-coupling reactions?

Answer:

  • Bromine : Undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitution with amines/thiols. Reactivity is position-dependent: bromine at position 3 is less sterically hindered than at position 2 .
  • Trifluoromethyl Group : Electron-withdrawing nature deactivates the ring toward electrophilic substitution but stabilizes intermediates in SNAr reactions. Stability under acidic/basic conditions must be verified via TLC or HPLC .

Q. Table 2: Reactivity Comparison of Halogenated Pyridines

Reaction Type3-Bromo Derivative2-Bromo Derivative
Suzuki Coupling Yield85%60%
SNAr with Piperidine75%<20%

Advanced: How can computational methods optimize the design of novel derivatives for target-specific applications?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways. For example, ICReDD combines DFT-based reaction path searches with experimental validation to reduce trial-and-error synthesis .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimal binding affinity.
  • Machine Learning : Train models on existing pyridine reaction datasets to predict viable reaction conditions for new substitutions .

Advanced: How to resolve contradictions in spectroscopic data for intermediates during synthesis?

Answer:

  • Multi-Technique Validation : Combine NMR, HPLC-MS, and IR to cross-verify data. For example, a discrepancy in ¹H NMR integration might arise from paramagnetic impurities, which can be ruled out via ESI-MS .
  • Isolation of Byproducts : Chromatographically separate side products (e.g., dehalogenated species) and characterize them via XRD or GC-MS.
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify transient intermediates .

Advanced: What strategies mitigate challenges in scaling up reactions involving trifluoromethyl groups?

Answer:

  • Solvent Selection : Replace DMF with Cyrene™ (a bio-based solvent) to improve sustainability and reduce purification complexity .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic trifluoromethylation steps.
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal leaching .

Advanced: What biological screening approaches are suitable for evaluating this compound’s potential as a kinase inhibitor?

Answer:

  • In Vitro Assays : Use fluorescence polarization (FP) assays to measure inhibition of ATP-binding pockets in kinases.
  • Structural Analogues : Compare with N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine , a known kinase inhibitor, to identify SAR trends .
  • ADMET Prediction : Employ software like COMSOL Multiphysics to model pharmacokinetics and toxicity early in development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

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